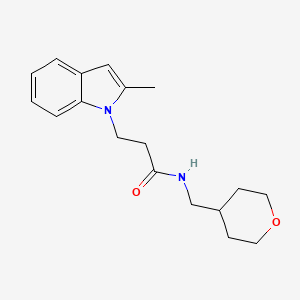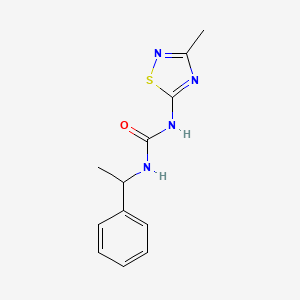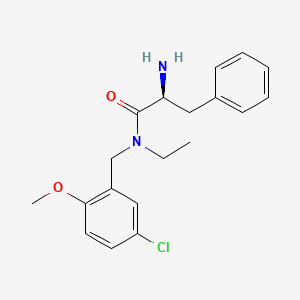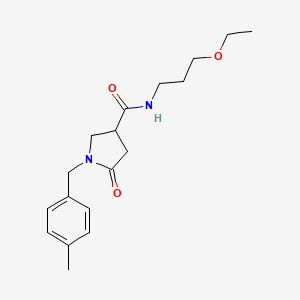
3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a chemical compound that has shown promising results in scientific research applications. It is a synthetic compound that is synthesized through a multi-step process.
Wirkmechanismus
The exact mechanism of action of 3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects through the inhibition of cell proliferation and induction of apoptosis. It may also exert its anti-inflammatory and anti-oxidant effects through the modulation of various signaling pathways.
Biochemical and Physiological Effects
3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide in lab experiments is its potential as a multi-targeted agent, as it has been shown to modulate various signaling pathways. Additionally, it is a synthetic compound that can be easily synthesized in the lab. However, one limitation of using this compound in lab experiments is the lack of information on its toxicity and side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide. One direction is to further investigate its potential as an anti-cancer agent, particularly in vivo. Another direction is to investigate its potential as a neuroprotective agent in human clinical trials. Additionally, more research is needed to understand its toxicity and potential side effects.
Synthesemethoden
The synthesis of 3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide involves a multi-step process that includes the condensation of 2-methylindole with 4-formyltetrahydro-2H-pyran, followed by reduction with sodium borohydride, and subsequent acetylation with acetic anhydride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide has shown potential in various scientific research applications. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory and anti-oxidant agent, as well as for its neuroprotective effects.
Eigenschaften
IUPAC Name |
3-(2-methylindol-1-yl)-N-(oxan-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-14-12-16-4-2-3-5-17(16)20(14)9-6-18(21)19-13-15-7-10-22-11-8-15/h2-5,12,15H,6-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTPWHLDBJQZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)NCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}-4-methyl-1H-benzimidazole](/img/structure/B5901915.png)
![(1R,9aR)-1-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5901919.png)
![N-[4-({[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5901930.png)
![1-{[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B5901940.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-oxo-2-(2-thienyl)acetamide](/img/structure/B5901947.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5901948.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5901950.png)
![N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901957.png)
![2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)




![3-[3-({[2-(2-oxoimidazolidin-1-yl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902001.png)